molecular formula C7H15NS B1422744 2-(Ethylsulfanyl)cyclopentan-1-amine CAS No. 1344338-44-8

2-(Ethylsulfanyl)cyclopentan-1-amine

Cat. No.: B1422744
CAS No.: 1344338-44-8
M. Wt: 145.27 g/mol
InChI Key: LRRNYPQOJVXHFH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)cyclopentan-1-amine is a chiral cyclopentane derivative featuring a primary amine group at position 1 and an ethylthioether (-S-Et) substituent at position 2. Its molecular formula is C₇H₁₅NS, with a molecular weight of 145.26 g/mol.

Properties

IUPAC Name

2-ethylsulfanylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRNYPQOJVXHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylsulfanyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4): Contains a disulfide (-S-S-) bridge and two primary amines.
  • 1-(2-Phenoxyethyl)cyclopentan-1-amine (CAS 1082589-75-0): Substituted with a phenoxyethyl (-O-Ph) group.
  • 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine (CAS 1341463-10-2): Features a 1,2,4-oxadiazole heterocycle.

Functional Group Analysis

  • Thioether (Target Compound) : Imparts moderate lipophilicity and metabolic stability compared to disulfides or oxygen-containing groups.
  • Disulfide (CAS 51-85-4) : Redox-active; prone to cleavage under reducing conditions, enabling dynamic applications (e.g., drug delivery).
  • Phenoxy (CAS 1082589-75-0): Enhances lipophilicity and aromatic interactions, suitable for CNS-targeting agents.
  • Oxadiazole (CAS 1341463-10-2) : Acts as a bioisostere for ester or amide groups, improving binding affinity and metabolic resistance .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
2-(Ethylsulfanyl)cyclopentan-1-amine Not provided C₇H₁₅NS 145.26 Cyclopentane, amine, thioether Moderate polarity; potential chiral intermediate in drug synthesis
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine 51-85-4 C₄H₁₂N₂S₂ 152.28 Disulfide, primary amines High reactivity due to disulfide; limited toxicity data available
1-(2-Phenoxyethyl)cyclopentan-1-amine 1082589-75-0 C₁₃H₁₉NO 205.30 Cyclopentane, amine, phenoxy High lipophilicity; suited for hydrophobic target binding
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine 1341463-10-2 C₁₀H₁₅N₃O 193.25 Cyclopentane, amine, oxadiazole Rigid heterocycle enhances target specificity; ≥95% purity

Biological Activity

2-(Ethylsulfanyl)cyclopentan-1-amine is an organic compound with the molecular formula C6H13N1S\text{C}_6\text{H}_{13}\text{N}_1\text{S} and a molecular weight of 145.27 g/mol. This compound features a cyclopentanamine structure with an ethylsulfanyl substituent at the second carbon position. Its unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that may interact with enzymes and receptors. These interactions can modulate various biochemical pathways, potentially resulting in therapeutic effects.

Chemical Reactions and Applications

This compound can participate in several chemical reactions, including:

  • Oxidation : The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide.
  • Reduction : The compound can be reduced to yield cyclopentan-1-amine.
  • Substitution : The amine group can engage in nucleophilic substitution reactions, forming derivatives with various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing various physiological responses.

Comparison with Similar Compounds

A comparison of this compound with structurally similar compounds reveals notable differences in their chemical and biological properties:

Compound NameStructural FeatureNotable Differences
2-(Methylsulfanyl)cyclopentan-1-amineMethylsulfanyl groupSmaller alkyl group may influence reactivity and solubility.
2-(Propylsulfanyl)cyclopentan-1-aminePropylsulfanyl groupLarger alkyl chain could affect steric hindrance and biological activity.
2-(Butylsulfanyl)cyclopentan-1-amineButylsulfanyl groupIncreased hydrophobicity may impact pharmacokinetics.

The unique ethylsulfanyl substitution in this compound imparts distinct chemical reactivity and potential biological interactions compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfanyl)cyclopentan-1-amine
Reactant of Route 2
2-(Ethylsulfanyl)cyclopentan-1-amine

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